REACTION_CXSMILES
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[OH:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7]([O:9][CH3:10])=[O:8].[Br:11]Br.OS([O-])=O.[Na+]>C(O)(=O)C>[Br:11][C:6]1[C:2]([OH:1])=[C:3]([C:7]([O:9][CH3:10])=[O:8])[S:4][CH:5]=1 |f:2.3|
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Name
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|
Quantity
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31 g
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Type
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reactant
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Smiles
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OC1=C(SC=C1)C(=O)OC
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Name
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|
Quantity
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31.3 g
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Type
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reactant
|
Smiles
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BrBr
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Name
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Quantity
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400 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
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|
Quantity
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31.3 g
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Type
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reactant
|
Smiles
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BrBr
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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OS(=O)[O-].[Na+]
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Type
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CUSTOM
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Details
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the reaction was stirred another 18 hr
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted with ether
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Type
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CUSTOM
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Details
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The organic phase was separated
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Type
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WASH
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Details
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washed with water (2×300 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated to a viscous oil
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Type
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DISSOLUTION
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Details
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This oil (47 g) was dissolved in 200 mL of methanol and after 48 hr at 15° C.
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Duration
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48 h
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Type
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FILTRATION
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Details
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36 g (77%) of light pink crystals were collected by filtration
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Reaction Time |
16 h |
Name
|
|
Type
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|
Smiles
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BrC=1C(=C(SC1)C(=O)OC)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |